Cas no 2171953-77-6 (tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate)

tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate
- EN300-1577407
- 2171953-77-6
- tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate
-
- インチ: 1S/C13H24FNO4S/c1-10(9-20(14,17)18)11-7-5-6-8-15(11)12(16)19-13(2,3)4/h10-11H,5-9H2,1-4H3
- InChIKey: FEHSXAWYMLEJMQ-UHFFFAOYSA-N
- ほほえんだ: S(CC(C)C1CCCCN1C(=O)OC(C)(C)C)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 309.14100758g/mol
- どういたいしつりょう: 309.14100758g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 438
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1577407-1.0g |
tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |
2171953-77-6 | 1g |
$2221.0 | 2023-06-05 | ||
Enamine | EN300-1577407-10.0g |
tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |
2171953-77-6 | 10g |
$9550.0 | 2023-06-05 | ||
Enamine | EN300-1577407-100mg |
tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |
2171953-77-6 | 100mg |
$1955.0 | 2023-09-24 | ||
Enamine | EN300-1577407-0.05g |
tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |
2171953-77-6 | 0.05g |
$1866.0 | 2023-06-05 | ||
Enamine | EN300-1577407-1000mg |
tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |
2171953-77-6 | 1000mg |
$2221.0 | 2023-09-24 | ||
Enamine | EN300-1577407-5000mg |
tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |
2171953-77-6 | 5000mg |
$6441.0 | 2023-09-24 | ||
Enamine | EN300-1577407-2500mg |
tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |
2171953-77-6 | 2500mg |
$4355.0 | 2023-09-24 | ||
Enamine | EN300-1577407-0.1g |
tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |
2171953-77-6 | 0.1g |
$1955.0 | 2023-06-05 | ||
Enamine | EN300-1577407-0.25g |
tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |
2171953-77-6 | 0.25g |
$2044.0 | 2023-06-05 | ||
Enamine | EN300-1577407-2.5g |
tert-butyl 2-[1-(fluorosulfonyl)propan-2-yl]piperidine-1-carboxylate |
2171953-77-6 | 2.5g |
$4355.0 | 2023-06-05 |
tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate (CAS No. 2171953-77-6)
Tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate, with the CAS number 2171953-77-6, is a specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable tool in the development of novel therapeutic agents and research tools.
The molecular structure of tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate incorporates several key functional groups that contribute to its reactivity and potential applications. The presence of a piperidine ring provides a rigid framework that can be exploited in drug design, while the fluorosulfonyl group introduces both electronic and steric effects that influence the compound's interactions with biological targets. The tert-butyl ester moiety further enhances the compound's stability and solubility characteristics, making it suitable for various chemical transformations.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and increased bioavailability. The fluorosulfonyl group in tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate is particularly noteworthy, as it has been shown to play a crucial role in modulating the activity of enzymes and receptors. This has led to its incorporation into numerous drug candidates targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The piperidine core can be modified through various chemical reactions, allowing researchers to fine-tune its properties for specific applications. For instance, the introduction of additional substituents can alter the compound's solubility, permeability, or binding affinity, making it an ideal candidate for structure-based drug design.
The pharmaceutical industry has increasingly leveraged computational methods to predict the biological activity of novel compounds. In this context, tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate has been subjected to rigorous virtual screening and molecular docking studies. These investigations have revealed promising interactions with several key targets, including protein kinases and transcription factors. Such findings have paved the way for further experimental validation and optimization.
Recent advancements in synthetic chemistry have also contributed to the growing interest in this compound. The development of efficient synthetic routes has enabled researchers to produce high-purity samples on a larger scale, facilitating both preclinical studies and industrial applications. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.
The potential therapeutic applications of tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate extend beyond traditional drug development. It has shown promise as a tool for probing biological pathways and understanding disease mechanisms at a molecular level. For example, researchers have utilized this compound to investigate the role of fluorosulfonyl groups in modulating enzyme activity and receptor function. Such studies provide valuable insights that can inform the design of next-generation therapeutics.
In conclusion, tert-butyl 2-1-(fluorosulfonyl)propan-2-ylpiperidine-1-carboxylate (CAS No. 2171953-77-6) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable asset for developing innovative treatments for various diseases. As our understanding of its properties continues to evolve, we can anticipate even more exciting applications emerging from this remarkable compound.
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